4-(Dipropylamino)butanoic acid

説明

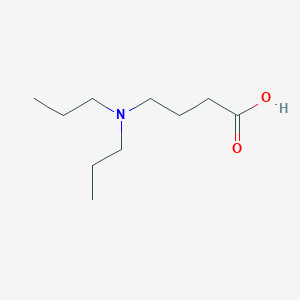

4-(Dipropylamino)butanoic acid is an organic compound with the molecular formula C10H21NO2 It is characterized by the presence of a butanoic acid backbone with a dipropylamino group attached to the fourth carbon atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dipropylamino)butanoic acid typically involves the alkylation of butanoic acid derivatives with dipropylamine. One common method includes the following steps:

Starting Material: Butanoic acid or its ester derivative.

Alkylation: The butanoic acid derivative is reacted with dipropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

化学反応の分析

Types of Reactions: 4-(Dipropylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new amines or other substituted derivatives.

科学的研究の応用

Medicinal Chemistry

4-(Dipropylamino)butanoic acid is primarily investigated for its potential therapeutic applications. It is known to modulate neurotransmitter systems, particularly in the context of neuroprotection and neurodegenerative diseases. Research indicates that this compound may influence the expression of genes associated with metabolic regulation and stress response, making it a candidate for further study in treating conditions like Alzheimer's disease and Parkinson's disease.

Neuropharmacology

In neuropharmacological studies, this compound has been shown to have a protective effect on neuronal cells under stress conditions. This compound can potentially enhance neuronal resilience against oxidative stress and excitotoxicity, which are common pathways involved in neurodegeneration. Case studies have demonstrated its efficacy in animal models of stroke and traumatic brain injury, where it exhibited significant neuroprotective effects.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activity and metabolic pathways. Its ability to interact with various receptors allows researchers to investigate its role in cellular signaling pathways. For example, studies have evaluated its impact on GABAergic signaling, which is crucial for maintaining neuronal excitability and overall brain function .

Table 1: Summary of Research Findings on this compound

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound on rats subjected to induced ischemia. The results indicated that treatment with the compound led to a significant reduction in infarct size and improved functional recovery post-stroke. These findings suggest its potential as a therapeutic agent in acute neurological conditions.

Case Study 2: Modulation of GABAergic Signaling

Another research effort focused on the compound's ability to modulate GABA receptors in vitro. The results demonstrated that this compound enhanced GABAergic transmission, leading to increased inhibitory signaling within neuronal circuits. This modulation could have implications for developing treatments for anxiety disorders and epilepsy.

作用機序

The mechanism by which 4-(Dipropylamino)butanoic acid exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

類似化合物との比較

4-(Dimethylamino)butanoic acid: Similar structure but with dimethylamino group instead of dipropylamino.

4-(Diethylamino)butanoic acid: Contains a diethylamino group.

4-(Dipropylamino)pentanoic acid: Similar structure but with an additional carbon in the backbone.

Uniqueness: 4-(Dipropylamino)butanoic acid is unique due to its specific dipropylamino substitution, which can influence its reactivity and interaction with biological targets differently compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

生物活性

4-(Dipropylamino)butanoic acid, often abbreviated as DPBA, is a compound of interest in pharmacology due to its potential therapeutic applications. It is structurally related to butyric acid and possesses unique biological activities that have been explored in various studies. This article provides a comprehensive overview of the biological activity of DPBA, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula: C₉H₁₉N₁O₂

- Molecular Weight: 171.25 g/mol

- Structure: DPBA features a butanoic acid backbone with a dipropylamino group, which contributes to its lipophilicity and ability to cross biological membranes.

DPBA exhibits several mechanisms of action that contribute to its biological activity:

- Histone Deacetylase Inhibition (HDACi):

- Anti-inflammatory Effects:

- Influence on Neurotransmitter Systems:

Biological Activities

The biological activities of DPBA can be summarized as follows:

Case Study 1: Antitumor Effects

In a study focusing on colorectal cancer cells, DPBA was shown to significantly inhibit cell proliferation and induce apoptosis through HDAC inhibition. The treatment led to increased levels of acetylated histones at the promoters of pro-apoptotic genes, demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of DPBA found that it could enhance neuronal survival in models of excitotoxicity. The compound modulated NMDA receptor activity, leading to reduced calcium influx and subsequent neuronal damage .

特性

IUPAC Name |

4-(dipropylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-7-11(8-4-2)9-5-6-10(12)13/h3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIQIGCCTMBCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547974 | |

| Record name | 4-(Dipropylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-52-1 | |

| Record name | 4-(Dipropylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。